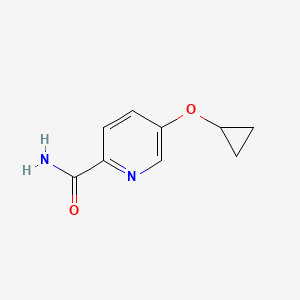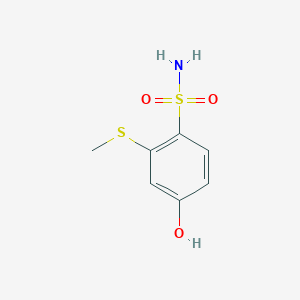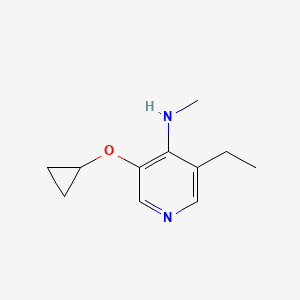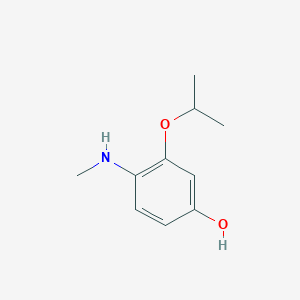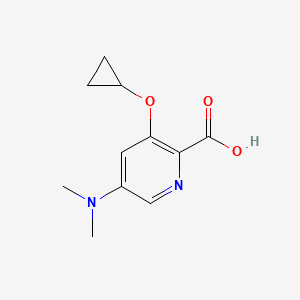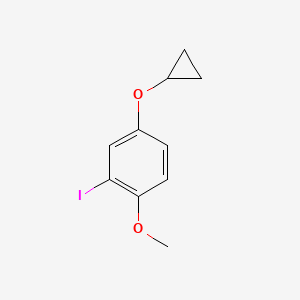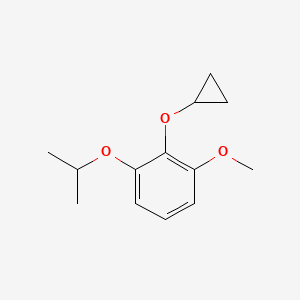
2-Cyclopropoxy-1-isopropoxy-3-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropoxy-1-isopropoxy-3-methoxybenzene is an organic compound with the molecular formula C13H18O3 It is a derivative of benzene, featuring cyclopropoxy, isopropoxy, and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropoxy-1-isopropoxy-3-methoxybenzene typically involves the following steps:
Starting Materials: The synthesis begins with benzene derivatives that have suitable substituents for further functionalization.
Isopropoxylation: The isopropoxy group is introduced via nucleophilic substitution reactions, using isopropyl alcohol and a suitable leaving group.
Methoxylation: The methoxy group is added through methylation reactions, typically using methanol and a methylating agent such as dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced reaction conditions may be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropoxy-1-isopropoxy-3-methoxybenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The functional groups (cyclopropoxy, isopropoxy, and methoxy) can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under suitable conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl ketones, while reduction could produce cyclopropyl alcohols.
Scientific Research Applications
2-Cyclopropoxy-1-isopropoxy-3-methoxybenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of novel compounds with potential pharmaceutical applications.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for studies in drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Cyclopropoxy-1-isopropoxy-3-methoxybenzene involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:
Binding to Receptors: It may interact with specific receptors on cell surfaces, triggering a cascade of intracellular events.
Enzyme Inhibition: The compound could inhibit certain enzymes, affecting metabolic pathways and cellular functions.
Signal Transduction: It may modulate signal transduction pathways, influencing cellular responses and activities.
Comparison with Similar Compounds
Similar Compounds
1-Cyclopropoxy-2-isopropoxy-3-methoxybenzene: This compound has a similar structure but differs in the position of the functional groups.
2-Cyclopropoxy-1-isopropyl-3-methoxybenzene: Another structurally related compound with slight variations in the substituents.
Uniqueness
2-Cyclopropoxy-1-isopropoxy-3-methoxybenzene is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for targeted research and applications in various scientific fields.
Properties
Molecular Formula |
C13H18O3 |
|---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
2-cyclopropyloxy-1-methoxy-3-propan-2-yloxybenzene |
InChI |
InChI=1S/C13H18O3/c1-9(2)15-12-6-4-5-11(14-3)13(12)16-10-7-8-10/h4-6,9-10H,7-8H2,1-3H3 |
InChI Key |
YBFRDEHRHBSJCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1OC2CC2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


